molecular formula C8H6F3NO4 B1429369 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene CAS No. 647855-18-3

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene

Cat. No. B1429369
M. Wt: 237.13 g/mol
InChI Key: DTOWZUNDAGZRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-4-nitro-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 654-76-2. It has a molecular weight of 221.14 . It is a solid at room temperature and is stored in a dry environment .


Synthesis Analysis

The synthesis of (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves preparing Trifluoromethoxy benzene from Trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hours .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene is represented by the linear formula C8H6F3NO3 . The InChI Code is 1S/C8H6F3NO3/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

1-Methoxy-4-nitro-2-(trifluoromethyl)benzene is a solid at room temperature . It has a molecular weight of 221.14 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.66 .

Scientific Research Applications

1. Synthesis and Properties of Trifluoromethyl Ethers

  • Application Summary: The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It’s used in the synthesis of small molecules in life science-oriented research .
  • Methods of Application: The paper discusses the synthesis, properties, and reactivity of the trifluoromethoxy group .
  • Results or Outcomes: The trifluoromethoxy group is still perhaps the least well-understood fluorine substituent in currency .

2. Synthesis and Application of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Methods of Application: The paper provides an overview of the synthesis and applications of TFMP and its derivatives .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

3. Synthesis and Properties of Trifluoromethyl Ethers

  • Application Summary: The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It’s used in the synthesis of small molecules in life science-oriented research .
  • Methods of Application: The paper discusses the synthesis, properties, and reactivity of the trifluoromethoxy group .
  • Results or Outcomes: The trifluoromethoxy group is still perhaps the least well-understood fluorine substituent in currency .

4. 2,4-Dinitro-1-(trifluoromethoxy)benzene

  • Application Summary: This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

5. 4-(Trifluoromethoxy)nitrobenzene

  • Application Summary: 1-Nitro-4-(trifluoromethoxy)benzene can be used to manufacture tobacco flavor .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

6. Synthesis and Properties of Trifluoromethyl Ethers

  • Application Summary: The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It’s used in the synthesis of small molecules in life science-oriented research .
  • Methods of Application: The paper discusses the synthesis, properties, and reactivity of the trifluoromethoxy group .
  • Results or Outcomes: The trifluoromethoxy group is still perhaps the least well-understood fluorine substituent in currency .

7. 2,4-Dinitro-1-(trifluoromethoxy)benzene

  • Application Summary: This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

8. 4-(Trifluoromethoxy)nitrobenzene

  • Application Summary: 1-Nitro-4-(trifluoromethoxy)benzene can be used to manufacture tobacco flavor .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has a GHS05 pictogram, with the signal word “Danger”. The hazard statements include H314, and the precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

1-methoxy-4-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4/c1-15-6-3-2-5(12(13)14)4-7(6)16-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOWZUNDAGZRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738823
Record name 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene

CAS RN

647855-18-3
Record name 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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